molecular formula C18H17ClN2O3 B4566365 3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B4566365
M. Wt: 344.8 g/mol
InChI Key: ZIYZUQLHPYRRDQ-UHFFFAOYSA-N
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Description

3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Preparation of 2-(2-Chlorophenoxy)ethanol: This intermediate is synthesized by reacting 2-chlorophenol with ethylene oxide under basic conditions.

    Formation of 2-[2-(2-Chlorophenoxy)ethoxy]ethylamine: The intermediate 2-(2-Chlorophenoxy)ethanol is then reacted with ethylenediamine to form the corresponding amine.

    Cyclization to Quinazolinone: The final step involves the cyclization of 2-[2-(2-Chlorophenoxy)ethoxy]ethylamine with anthranilic acid under acidic conditions to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted quinazolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives, which are important in medicinal chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases, including cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one can be compared with other similar quinazolinone derivatives, such as:

    2-(4-Chlorophenyl)-3-(2-ethoxyphenyl)quinazolin-4-one: This compound has a similar quinazolinone core but different substituents, leading to variations in its biological activity and applications.

    2-(2-Chlorophenyl)-3-(2-methoxyphenyl)quinazolin-4-one: Another quinazolinone derivative with different substituents, which may exhibit distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-15-6-2-4-8-17(15)24-12-11-23-10-9-21-13-20-16-7-3-1-5-14(16)18(21)22/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYZUQLHPYRRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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